molecular formula C11H12O2 B1583969 2-Methyl-1-phenylbutane-1,3-dione CAS No. 6668-24-2

2-Methyl-1-phenylbutane-1,3-dione

Cat. No. B1583969
CAS RN: 6668-24-2
M. Wt: 176.21 g/mol
InChI Key: IRNJRGVFXLVQEK-UHFFFAOYSA-N
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Patent
US07388061B2

Procedure details

Synthetic procedure was identical with that described in synthetic example 42(1), except that raw material dibenzoyl methane was replaced by 1-phenyl-1,3-butandione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[O:8])[C:2]1C=CC=CC=1.[C:18]1(C(=O)CC(=O)C)C=CC=CC=1>>[C:11]1([C:10](=[O:17])[CH:9]([CH3:18])[C:1](=[O:8])[CH3:2])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(C(C)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.